

# **Evaluating the Selectivity of MMV665852 and its Analogs as Antischistosomal Agents**

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A comprehensive analysis of the in vitro activity, cytotoxicity, and calculated selectivity of the N,N'-diarylurea compound **MMV665852** and a selection of its analogs reveals a promising, yet challenging, chemotype for the development of new treatments against schistosomiasis. While several analogs demonstrate potent activity against Schistosoma mansoni worms, their selectivity over mammalian cells varies, highlighting the need for further optimization.

The N,N'-diarylurea MMV665852 has been identified as a promising lead compound with activity against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis.[1] This guide provides a comparative evaluation of MMV665852 and its analogs, focusing on their selectivity index, a critical measure of a compound's potential therapeutic window. The selectivity index (SI) is calculated by dividing the cytotoxic concentration (inhibiting 50% of mammalian cells, IC50) by the effective concentration (inhibiting 50% of the parasite, IC50). A higher SI value indicates greater selectivity for the parasite over host cells.

While the phenotypic effects of **MMV665852** and its analogs on S. mansoni have been documented, their precise molecular target and mechanism of action remain to be fully elucidated. Current research suggests that the antischistosomal activity of N,N'-diarylureas is influenced by the presence of electron-withdrawing groups on the aryl rings.[2] The absence of a confirmed molecular target precludes a detailed depiction of the specific signaling pathways modulated by these compounds.

### **Comparative Selectivity of MMV665852 Analogs**



The following table summarizes the in vitro activity against adult S. mansoni worms, cytotoxicity against L6 rat skeletal muscle cells, and the calculated selectivity index for **MMV665852** and a selection of its analogs. The data is compiled from a study evaluating 46 commercially available analogs.[1]

| Compound  | S. mansoni Adult<br>IC50 (μΜ) | L6 Cell IC50 (μM) | Selectivity Index (SI) |
|-----------|-------------------------------|-------------------|------------------------|
| MMV665852 | 0.8                           | >51.2             | >64                    |
| Analog 1  | 0.8                           | 9.3               | 11.6                   |
| Analog 2  | 0.5                           | 4.0               | 8.0                    |
| Analog 10 | 0.4                           | 3.2               | 8.0                    |
| Analog 29 | 0.6                           | 3.8               | 6.3                    |
| Analog 37 | 0.4                           | 2.3               | 5.8                    |
| Analog 38 | 0.6                           | 3.3               | 5.5                    |
| Analog 40 | 0.8                           | 4.1               | 5.1                    |
| Analog 45 | 0.5                           | 2.4               | 4.8                    |

### **Experimental Protocols**

The determination of the selectivity index for **MMV665852** and its analogs involves two key in vitro assays: an activity assay against the target parasite and a cytotoxicity assay against a mammalian cell line.

# In Vitro Activity Assay against Adult Schistosoma mansoni

This protocol assesses the ability of the compounds to kill adult S. mansoni worms.

 Parasite Maintenance: Adult S. mansoni (Liberian strain) are recovered from the mesenteric veins of infected mice.



- Assay Setup: Three adult worms are placed in each well of a 48-well plate containing 1 ml of supplemented RPMI 1640 medium.
- Compound Addition: The test compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The final DMSO concentration is kept below 0.5%.
- Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
- Viability Assessment: Worm viability is assessed at different time points (e.g., 24, 48, and 72 hours) using a stereomicroscope. The motility of the worms is scored on a scale from 3 (normal activity) to 0 (no motility, death).
- IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces worm viability by 50%, is calculated from the dose-response curves.

### **In Vitro Cytotoxicity Assay**

This protocol evaluates the toxicity of the compounds against a mammalian cell line to determine their effect on host cells.

- Cell Culture: Rat skeletal muscle L6 cells are maintained in supplemented RPMI 1640 medium.
- Assay Setup: 2,000 L6 cells are seeded in each well of a 96-well plate and incubated for 24
  hours to allow for cell attachment.
- Compound Addition: The test compounds are added to the wells at various concentrations.
- Incubation: The plates are incubated for 72 hours.
- Viability Measurement: Cell viability is determined using a resazurin-based assay. Resazurin
  is added to each well, and after a 2-hour incubation, the fluorescence is measured at an
  excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- IC50 Determination: The 50% cytotoxic concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves.



# Experimental Workflow for Selectivity Index Determination

The following diagram illustrates the workflow for determining the selectivity index of a compound.

Caption: Workflow for Determining the Selectivity Index.

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#### References

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- 2. In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents PMC [pmc.ncbi.nlm.nih.gov]
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